molecular formula C6H2Cl2O4- B129238 CID 3036137 CAS No. 146764-41-2

CID 3036137

Cat. No.: B129238
CAS No.: 146764-41-2
M. Wt: 208.98 g/mol
InChI Key: DGYZEWAXAPMXQL-UHFFFAOYSA-M
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Description

CID 3036137 is a chemical compound with the molecular formula C6H4Cl2O5. It is a derivative of maleylacetate, where two chlorine atoms are substituted at the 2 and 3 positions of the molecule. This compound is of interest due to its role in the degradation pathways of chloroaromatic compounds, which are significant in environmental chemistry and bioremediation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 3036137 typically involves the chlorination of maleylacetate. One common method is the reaction of maleylacetate with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

CID 3036137 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more chlorinated derivatives or to break down into simpler compounds.

    Reduction: Reduction reactions can remove the chlorine atoms, converting it back to maleylacetate or other less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Products may include more highly chlorinated maleylacetates or breakdown products like carbon dioxide and water.

    Reduction: Products include maleylacetate or partially dechlorinated derivatives.

    Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated maleylacetates.

Scientific Research Applications

CID 3036137 has several applications in scientific research:

    Environmental Chemistry: It is studied for its role in the degradation of chloroaromatic pollutants, which are common environmental contaminants.

    Bioremediation: Microorganisms that can degrade this compound are of interest for cleaning up contaminated sites.

    Biochemistry: The compound is used to study enzyme mechanisms involved in the breakdown of chlorinated compounds.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism by which CID 3036137 exerts its effects involves its interaction with specific enzymes that catalyze its breakdown. For example, maleylacetate reductase from Pseudomonas sp. strain B13 converts this compound to 3-oxoadipate, with the elimination of chloride ions. This enzyme-mediated dechlorination is crucial for the degradation of chloroaromatic compounds in the environment.

Comparison with Similar Compounds

Similar Compounds

    Maleylacetate: The parent compound without chlorine substitutions.

    2-Chloromaleylacetate: A similar compound with only one chlorine atom.

    3-Chloromaleylacetate: Another similar compound with a single chlorine atom at a different position.

Uniqueness

CID 3036137 is unique due to the presence of two chlorine atoms, which influence its reactivity and the types of reactions it undergoes. This dual chlorination makes it a more challenging substrate for enzymatic degradation, providing insights into the mechanisms of microbial degradation of chlorinated pollutants.

Properties

CAS No.

146764-41-2

Molecular Formula

C6H2Cl2O4-

Molecular Weight

208.98 g/mol

InChI

InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1

InChI Key

DGYZEWAXAPMXQL-UHFFFAOYSA-M

Isomeric SMILES

C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-]

SMILES

C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-]

Canonical SMILES

C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-]

146764-41-2

Synonyms

2,3-dichloromaleylacetate

Origin of Product

United States

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